molecular formula C9H20ClNO B1445656 [2-(Propan-2-yl)oxan-3-yl]methanamine hydrochloride CAS No. 1375969-06-4

[2-(Propan-2-yl)oxan-3-yl]methanamine hydrochloride

Cat. No.: B1445656
CAS No.: 1375969-06-4
M. Wt: 193.71 g/mol
InChI Key: NLDPMUDKZYBNKA-UHFFFAOYSA-N
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Description

[2-(Propan-2-yl)oxan-3-yl]methanamine hydrochloride: is a chemical compound with the molecular formula C9H20ClNO and a molecular weight of 193.72 g/mol . It is commonly used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [2-(Propan-2-yl)oxan-3-yl]methanamine hydrochloride typically involves the reaction of 2-(Propan-2-yl)oxan-3-ylmethanamine with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the hydrochloride salt .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to achieve efficient production while maintaining safety standards .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: In chemistry, [2-(Propan-2-yl)oxan-3-yl]methanamine hydrochloride is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in various organic synthesis reactions .

Biology: In biological research, this compound is used to study the effects of amine-containing compounds on biological systems. It is often used in experiments involving enzyme inhibition and receptor binding studies .

Medicine: In medicinal chemistry, this compound is investigated for its potential therapeutic applications. It is studied for its effects on various biological targets and pathways .

Industry: In the industrial sector, this compound is used in the production of pharmaceuticals and other fine chemicals. It serves as a precursor for the synthesis of active pharmaceutical ingredients and other specialized compounds .

Mechanism of Action

The mechanism of action of [2-(Propan-2-yl)oxan-3-yl]methanamine hydrochloride involves its interaction with specific molecular targets in biological systems. The amine group in the compound can form hydrogen bonds and electrostatic interactions with various receptors and enzymes, leading to modulation of their activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

  • [2-(Propan-2-yl)oxan-3-yl]methanamine
  • [2-(Propan-2-yl)oxan-3-yl]methanol
  • [2-(Propan-2-yl)oxan-3-yl]methanoic acid

Uniqueness: Compared to similar compounds, [2-(Propan-2-yl)oxan-3-yl]methanamine hydrochloride is unique due to its hydrochloride salt form, which enhances its solubility and stability. This makes it more suitable for various research and industrial applications .

Properties

IUPAC Name

(2-propan-2-yloxan-3-yl)methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19NO.ClH/c1-7(2)9-8(6-10)4-3-5-11-9;/h7-9H,3-6,10H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLDPMUDKZYBNKA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1C(CCCO1)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[2-(Propan-2-yl)oxan-3-yl]methanamine hydrochloride
Reactant of Route 2
[2-(Propan-2-yl)oxan-3-yl]methanamine hydrochloride
Reactant of Route 3
[2-(Propan-2-yl)oxan-3-yl]methanamine hydrochloride
Reactant of Route 4
[2-(Propan-2-yl)oxan-3-yl]methanamine hydrochloride
Reactant of Route 5
[2-(Propan-2-yl)oxan-3-yl]methanamine hydrochloride
Reactant of Route 6
[2-(Propan-2-yl)oxan-3-yl]methanamine hydrochloride

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